molecular formula C24H24N2O3 B613141 H-Asn(Mtt)-OH CAS No. 144317-20-4

H-Asn(Mtt)-OH

Cat. No.: B613141
CAS No.: 144317-20-4
M. Wt: 388.49
Attention: For research use only. Not for human or veterinary use.
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Description

H-Asn(Mtt)-OH, also known as N-(9H-fluoren-9-ylmethoxycarbonyl)-L-asparagine, is a derivative of the amino acid asparagine. This compound is often used in peptide synthesis due to its protective groups, which prevent unwanted side reactions during the synthesis process. The Mtt (4-methyltrityl) group is a common protecting group for the side chain amine of asparagine, allowing for selective deprotection and further functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Asn(Mtt)-OH typically involves the protection of the asparagine side chain amine with the Mtt group. This can be achieved through the reaction of asparagine with 4-methyltrityl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and large-scale reactors allows for the efficient production of this compound. The reaction conditions are optimized to ensure high yield and purity, and the product is often purified using high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

H-Asn(Mtt)-OH undergoes various chemical reactions, including:

    Deprotection: The Mtt group can be selectively removed using mild acidic conditions, such as treatment with trifluoroacetic acid (TFA) in the presence of scavengers like triisopropylsilane (TIS).

    Coupling Reactions: The free amine group of asparagine can participate in peptide bond formation through coupling reactions with carboxylic acids or activated esters.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), triisopropylsilane (TIS)

    Coupling: Carbodiimides (e.g., DCC, EDC), HOBt, and other coupling agents

Major Products Formed

    Deprotection: Free asparagine derivative

    Coupling: Peptide chains with asparagine residues

Scientific Research Applications

H-Asn(Mtt)-OH is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block in solid-phase peptide synthesis (SPPS) for the preparation of peptides and proteins.

    Biology: In the study of protein-protein interactions and enzyme-substrate interactions.

    Medicine: For the synthesis of peptide-based drugs and therapeutic agents.

    Industry: In the production of peptide-based materials and bioconjugates.

Mechanism of Action

The mechanism of action of H-Asn(Mtt)-OH primarily involves its role as a protected amino acid derivative in peptide synthesis. The Mtt group protects the side chain amine of asparagine, preventing unwanted reactions during the synthesis process. Upon selective deprotection, the free amine group can participate in peptide bond formation, allowing for the construction of complex peptide sequences.

Comparison with Similar Compounds

Similar Compounds

    H-Asn(Trt)-OH: N-(9H-fluoren-9-ylmethoxycarbonyl)-L-asparagine with a trityl protecting group.

    H-Asn(Boc)-OH: N-(tert-butoxycarbonyl)-L-asparagine with a Boc protecting group.

    H-Asn(Fmoc)-OH: N-(9H-fluoren-9-ylmethoxycarbonyl)-L-asparagine with an Fmoc protecting group.

Uniqueness

H-Asn(Mtt)-OH is unique due to the Mtt protecting group, which offers selective deprotection under mild acidic conditions. This selectivity is advantageous in multi-step peptide synthesis, where other protecting groups may be too labile or require harsher conditions for removal.

Properties

IUPAC Name

(2S)-2-amino-4-[[(4-methylphenyl)-diphenylmethyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3/c1-17-12-14-20(15-13-17)24(18-8-4-2-5-9-18,19-10-6-3-7-11-19)26-22(27)16-21(25)23(28)29/h2-15,21H,16,25H2,1H3,(H,26,27)(H,28,29)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSGFXZGZDIQYCG-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301241218
Record name N-[(4-Methylphenyl)diphenylmethyl]-L-asparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301241218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144317-20-4
Record name N-[(4-Methylphenyl)diphenylmethyl]-L-asparagine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144317-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(4-Methylphenyl)diphenylmethyl]-L-asparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301241218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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